Cas no 2228404-31-5 (1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine)

1-(3-Chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine is a specialized organic compound featuring a chlorothiophene moiety linked to a methylcyclopropylamine group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the 3-chlorothiophene scaffold enhances its suitability as an intermediate in heterocyclic synthesis, while the N-methylcyclopropylamine group may contribute to bioactivity modulation. The compound's well-defined molecular architecture allows for precise functionalization, making it valuable for targeted chemical transformations. Its stability under standard conditions ensures reliable handling in synthetic workflows. Researchers may explore its use in developing novel bioactive molecules due to its balanced lipophilicity and steric properties.
1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine structure
2228404-31-5 structure
Product Name:1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine
CAS No:2228404-31-5
MF:C9H12ClNS
MW:201.716279983521
CID:6082786
PubChem ID:165635709
Update Time:2025-05-20

1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine
    • 1-[(3-chlorothiophen-2-yl)methyl]-N-methylcyclopropan-1-amine
    • EN300-1977828
    • 2228404-31-5
    • Inchi: 1S/C9H12ClNS/c1-11-9(3-4-9)6-8-7(10)2-5-12-8/h2,5,11H,3-4,6H2,1H3
    • InChI Key: ZDSBJSOAXJCLTR-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1CC1(CC1)NC

Computed Properties

  • Exact Mass: 201.0378983g/mol
  • Monoisotopic Mass: 201.0378983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 40.3Ų

1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine

1-(3-Chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine

1-(3-Chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine is a complex organic compound with the CAS registry number 2228404-31-5. This compound belongs to the class of amines and features a cyclopropane ring, a thiophene moiety, and a methyl group. Its structure is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring, which introduces unique electronic and steric properties. The compound has been studied for its potential applications in various fields, including materials science and pharmaceutical research.

The synthesis of 1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, studies have shown that derivatives of this compound can be incorporated into polymer systems to enhance their thermal stability and mechanical properties. This makes it a valuable component in the development of high-performance polymers for aerospace and automotive industries.

In the pharmaceutical sector, 1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine has been investigated for its potential as a bioactive molecule. Recent research has focused on its ability to modulate cellular signaling pathways, particularly those involved in inflammation and neurodegenerative diseases. Preclinical studies have demonstrated that certain derivatives exhibit potent anti-inflammatory activity, suggesting their potential as therapeutic agents.

The electronic properties of this compound make it an interesting candidate for applications in electronics and optoelectronics. Its thiophene moiety contributes to its conjugation, which is essential for electronic conductivity. Researchers have explored its use in organic light-emitting diodes (OLEDs) and flexible electronics, where its stability under thermal and mechanical stress is highly advantageous.

From an environmental standpoint, the synthesis and application of 1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine have been evaluated for their sustainability. Green chemistry principles have been integrated into its production processes, reducing hazardous byproducts and improving energy efficiency. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing.

In conclusion, 1-(3-chlorothiophen-2-yl)methyl-N-methylcyclopropan-1-amine is a versatile compound with diverse applications across multiple disciplines. Its unique structure and properties continue to attract significant research interest, driving innovations in materials science, pharmaceuticals, and electronics. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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